4-(4-Bromo-2-nitroanilino)benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

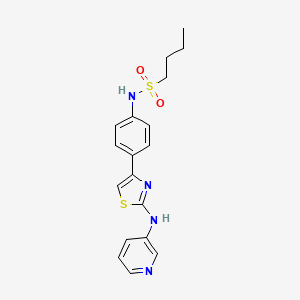

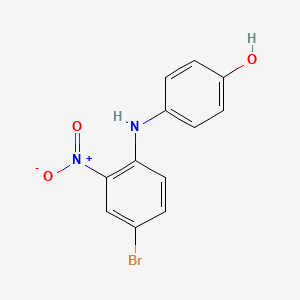

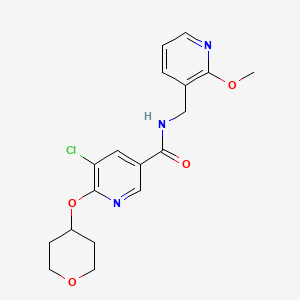

“4-(4-Bromo-2-nitroanilino)benzenol” is a chemical compound with the molecular formula C12H9BrN2O3 . It contains a total of 27 atoms, including 9 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . The direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-nitroanilino)benzenol” can be represented by the empirical formula C12H9BrN2O3 . The molecular weight of this compound is 309.119.Applications De Recherche Scientifique

Synthesis Methods and Chemical Reactions:

- A study explored the synthesis of 2-bromo-4-nitrophenol using 2-methoxy-5-nitroaniline as a starting material. The process involved diazotization and Sandmeyer reactions, yielding 2-bromo-4-nitroanisole, which, upon further reactions, produced the target compound. This synthesis pathway was found to be simple, efficient, and suitable for commercial production (Li Zi-ying, 2008).

- An innovative green synthesis method reported the creation of 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol Schiff base through a mechanochemical method. This process is considered environmentally friendly and suitable for commercial applications in medicine and agriculture, given its significant urease inhibitory activity (Abida Zulfiqar et al., 2020).

Dielectric and Spectral Studies:

- Dielectric relaxation behavior of molecules, including 4-Bromoaniline and 2-Nitroaniline, was studied using microwave bench techniques. The study provided insights into the dielectric properties, dipole moments, and relaxation times of these molecules, contributing to our understanding of their chemical behavior and potential applications (C. Maridevarmath, G. H. Malimath, 2017).

- The spectral properties and conductance of a compound based on 1,8-naphthalic anhydride were investigated, focusing on its UV-Vis absorption and emission spectra. The study highlighted the impact of solvent polarity on the absorption bands and fluorescence spectra of the compound, providing valuable information for potential applications in material science (Roza Al‐Aqar, 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2-nitroaniline, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(4-bromo-2-nitroanilino)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O3/c13-8-1-6-11(12(7-8)15(17)18)14-9-2-4-10(16)5-3-9/h1-7,14,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFXFKYTWSEYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-nitroanilino)benzenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2590250.png)

![N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2590258.png)

[(2-propyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B2590263.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2590264.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590271.png)